4,6-Dibromo-2-methoxypyridin-3-amine
Overview
Description
4,6-Dibromo-2-methoxypyridin-3-amine is a chemical compound with the CAS Number: 1949816-22-1 . It has a molecular weight of 281.93 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6Br2N2O/c1-11-6-5(9)3(7)2-4(8)10-6/h2H,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 281.93 .Scientific Research Applications
Synthesis and Structural Characterization
The chemical compound N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its derivatives have been synthesized and structurally characterized, showing different sites of protonation and distinct intermolecular hydrogen bonding patterns. These compounds demonstrate the importance of 4,6-Dibromo-2-methoxypyridin-3-amine and related derivatives in structural chemistry, especially in understanding protonation sites and hydrogen bonding in their mono-hydrobromide salts. The study highlights their three-dimensional hydrogen-bonded networks and zigzag chains, indicating potential applications in materials science and molecular engineering (Böck et al., 2021).
Organic Synthesis and Amination Reactions
This compound serves as a precursor in various organic synthesis and amination reactions. It is involved in the synthesis of bioactive natural products and medicinally important compounds. Specifically, it has been used to obtain high yields of 6-bromopyridine-2-amines, which are valuable for subsequent C-C cross-coupling reactions. This indicates its significance in the development of new methods for preparing bioactive compounds and highlights its role in advanced organic synthesis (Bolliger et al., 2011).
Nucleophilic Amination
A new protocol utilizing this compound for nucleophilic amination of methoxypyridines and their derivatives has been developed. This method offers concise access to various aminopyridines, potentially of medicinal interest, showcasing the compound's pivotal role in facilitating innovative approaches to synthesizing compounds with pharmaceutical relevance (Pang et al., 2018).
Stability in Water
Studies on the stability of imines derived from 4-methoxypyridine-2,6-dicarbaldehyde in water have revealed remarkable stability, suggesting potential applications in the development of water-stable organic materials. The ability to synthesize stable compounds in aqueous environments opens new avenues for research in organic chemistry and materials science, especially for applications requiring water compatibility (Saggiomo & Lüning, 2008).
Corrosion Inhibition
Derivatives of this compound have shown efficacy as inhibitors against the corrosion of mild steel in acidic media. This application is crucial in materials science, especially for protecting industrial infrastructure and machinery from corrosion, highlighting the compound's utility beyond pharmaceuticals and organic synthesis (Yadav et al., 2015).
properties
IUPAC Name |
4,6-dibromo-2-methoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O/c1-11-6-5(9)3(7)2-4(8)10-6/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGRTKDFOYUKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=N1)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284532 | |
Record name | 3-Pyridinamine, 4,6-dibromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1949816-22-1 | |
Record name | 3-Pyridinamine, 4,6-dibromo-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinamine, 4,6-dibromo-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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